![molecular formula C17H18O5 B4893284 isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate](/img/structure/B4893284.png)
isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate
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Overview
Description
Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is a chemical compound that has gained significant attention in scientific research. It is a synthetic derivative of the natural compound, cannabidiol (CBD), which is found in the cannabis plant. Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has been shown to have potential therapeutic applications, particularly in the field of neuroscience.
Mechanism of Action
Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate exerts its effects through the modulation of the ECS. It acts as a partial agonist at both the CB1 and CB2 receptors, which are the primary receptors of the ECS. Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the brain, which are known to have neuroprotective effects.
Biochemical and Physiological Effects:
Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has been shown to have several biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in models of neuroinflammation. It has also been found to reduce oxidative stress and increase the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has been shown to have anxiolytic and antidepressant effects, possibly through its modulation of the ECS.
Advantages and Limitations for Lab Experiments
Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has several advantages for lab experiments. It is a synthetic derivative of isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate, which is a natural compound found in the cannabis plant. This allows for the production of a consistent and pure compound for research purposes. Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has been shown to have potential therapeutic applications, particularly in the field of neuroscience. However, there are also some limitations to its use in lab experiments. It is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. Additionally, the effects of isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate may vary depending on the model used, and more studies are needed to determine its efficacy in different models of neuroinflammation and oxidative stress.
Future Directions
There are several future directions for research on isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate. One direction is to further investigate its potential therapeutic applications in the field of neuroscience. This could include studies on its efficacy in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as a treatment for other conditions such as inflammation, pain, and epilepsy. Additionally, more research is needed to fully understand its mechanism of action and to optimize its synthesis method for large-scale production.
Synthesis Methods
Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate is synthesized through a multi-step process using isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate as the starting material. The first step involves the protection of the phenolic hydroxyl group of isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate with tert-butyldimethylsilyl chloride (TBDMS-Cl) to form the corresponding TBDMS ether. This is followed by the selective oxidation of the C-7 position of the isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate molecule using Dess-Martin periodinane (DMP) to form the corresponding ketone. The final step involves the reaction of the ketone with isopropyl chloroacetate in the presence of potassium carbonate to yield isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate.
Scientific Research Applications
Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has been shown to have potential therapeutic applications in the field of neuroscience. It has been found to modulate the activity of the endocannabinoid system (ECS), which is involved in various physiological processes such as pain sensation, appetite, and mood regulation. Isopropyl [(4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetate has been shown to have neuroprotective effects, particularly in models of neuroinflammation and oxidative stress. It has also been found to have potential as a treatment for anxiety and depression.
properties
IUPAC Name |
propan-2-yl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O5/c1-10(2)21-16(18)9-20-11-6-7-13-12-4-3-5-14(12)17(19)22-15(13)8-11/h6-8,10H,3-5,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUJYLGSWXNZBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C3=C(CCC3)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl ((4-oxo-1,2,3,4-tetrahydrocyclopenta(C)chromen-7-YL)oxy)acetate |
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